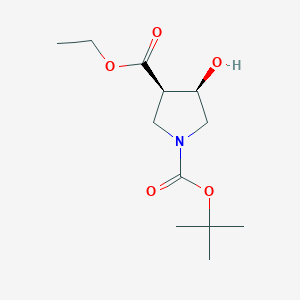

O1-tert-butyl O3-ethyl cis-4-hydroxypyrrolidine-1,3-dicarboxylate

Description

Chemical Identity and Properties O1-tert-butyl O3-ethyl cis-4-hydroxypyrrolidine-1,3-dicarboxylate (CAS: 2724056-42-0) is a pyrrolidine-based dicarboxylate ester with a hydroxyl group at the cis-4 position. Its molecular formula is C₁₂H₂₁NO₅, and it has a molecular weight of 259.3 g/mol . Key physicochemical properties include:

- LogP: 0.715 (indicating moderate lipophilicity)

- Polar Surface Area (PSA): 76.07 Ų (due to hydroxyl and ester groups)

- Density: 1.189 g/cm³ at 20°C .

The compound features a five-membered pyrrolidine ring with tert-butyl and ethyl ester protective groups at positions 1 and 3, respectively. The cis-configuration of the 4-hydroxyl group influences its stereochemical interactions, making it relevant in asymmetric synthesis and drug development .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBUFXKTKCCCKA-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Linear Precursors

A widely adopted industrial method involves cyclizing linear amino alcohol derivatives. As detailed in US7652152B2, the process begins with 4-amino-(S)-2-hydroxybutyric acid, which undergoes sequential protection, reduction, and cyclization:

-

Amine Protection : The amino group is protected via carbamation using Boc anhydride, yielding 4-(tert-butoxycarbonylamino)-(S)-2-hydroxybutyric acid.

-

Carboxylic Acid Reduction : The carboxylic acid is reduced to a primary alcohol using lithium aluminum hydride (LiAlH4) or borane-THF.

-

Halogenation and Cyclization : The primary alcohol is brominated with PBr3, followed by intramolecular amine cyclization under basic conditions (e.g., K2CO3 in methanol) to form the pyrrolidine ring.

Critical Parameters :

-

Reaction temperature during cyclization (60–80°C) to balance reaction rate and stereochemical fidelity.

-

Use of aprotic solvents (THF, DCM) to prevent hydroxyl group oxidation.

Dual Esterification of cis-4-Hydroxypyrrolidine

An alternative route starts with pre-formed cis-4-hydroxypyrrolidine, followed by stepwise esterification:

-

Selective 1-Position Protection :

-

The pyrrolidine nitrogen is protected with Boc via reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP, triethylamine).

-

-

3-Position Ethylation :

Yield Optimization :

-

Sequential protection avoids competing reactions; Boc protection typically achieves >90% yield, while ethyl esterification reaches 75–85%.

-

Purification via silica gel chromatography or recrystallization ensures >95% purity.

Catalytic Asymmetric Synthesis

Recent advances employ transition-metal catalysts to enforce cis-selectivity. A notable example uses ruthenium-catalyzed asymmetric transfer hydrogenation of diketones to generate chiral diols, which are subsequently converted to pyrrolidines. For this compound:

-

Dihydroxylation : (3R,4R)-dihydroxypyrrolidine is synthesized via Sharpless asymmetric dihydroxylation of a pyrroline precursor.

-

Selective Esterification :

Advantages :

-

Enantiomeric excess (ee) >99% achievable with chiral ligands like (R,R)-TsDPEN.

-

Scalable to multi-kilogram batches with minimal racemization.

Industrial-Scale Purification Strategies

Post-synthesis purification is critical for pharmaceutical-grade material. Patent US7652152B2 emphasizes distillation under reduced pressure (0.1–10 mmHg) to isolate high-purity (S)-3-hydroxypyrrolidine derivatives, a technique adaptable to the target compound. Additional methods include:

-

Crystallization : Ethanol/water mixtures (3:1 v/v) yield crystalline product with >98% purity.

-

Chromatography : Reverse-phase HPLC with C18 columns resolves diastereomeric impurities.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Stereocontrol Mechanism |

|---|---|---|---|---|---|

| Linear Cyclization | 4-Amino-(S)-2-hydroxybutyric acid | Protection, reduction, cyclization | 65–70 | 95 | Chiral starting material |

| Stepwise Esterification | cis-4-Hydroxypyrrolidine | Boc/ethyl protection | 80–85 | 98 | Pre-formed cis-diol |

| Catalytic Asymmetric | Pyrroline | Dihydroxylation, esterification | 75–80 | 99 | Ru-catalyzed hydrogenation |

Chemical Reactions Analysis

O1-tert-butyl O3-ethyl cis-4-hydroxypyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines and thiols.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, O1-tert-butyl O3-ethyl cis-4-hydroxypyrrolidine-1,3-dicarboxylate serves as a crucial building block for synthesizing more complex molecules. Its structural characteristics make it an ideal precursor in the development of pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—further enhances its utility in synthetic pathways.

Biology

Research indicates that this compound exhibits potential biological activities, particularly as an enzyme inhibitor or receptor modulator. The stereochemistry of the pyrrolidine ring plays a significant role in its binding affinity to various biological targets. Studies have shown that derivatives of this compound can effectively inhibit specific transporters involved in amino acid homeostasis, which is critical for maintaining cellular functions .

Medicine

Ongoing investigations are exploring the therapeutic applications of this compound in treating neurological disorders and as an anti-inflammatory agent. Its interaction with molecular targets can lead to modulation of biochemical pathways that may alleviate symptoms associated with these conditions .

Case Study 1: Enzyme Inhibition

A study focused on the compound's ability to inhibit the ASCT2 transporter demonstrated that modifications to its structure could enhance binding potency. Molecular docking simulations indicated that cis isomers exhibited higher binding affinities compared to trans isomers, highlighting the importance of stereochemistry in drug design .

Case Study 2: Development of Therapeutics

Another research effort involved synthesizing derivatives based on the pyrrolidine scaffold to evaluate their efficacy against monoamine transporters. The results indicated that certain derivatives showed significant affinity for dopamine and norepinephrine transporters, suggesting potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of O1-tert-butyl O3-ethyl cis-4-hydroxypyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity. The compound’s effects are mediated through the modulation of biochemical pathways, which can lead to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS: 146256-98-6)

- Key Differences : Replaces the cis-4-hydroxyl group with a ketone (oxo group).

- Properties: Molecular Formula: C₁₂H₁₉NO₅ Molecular Weight: 257.28 g/mol LogP: Higher than the hydroxyl analog (estimated ~1.2) due to reduced polarity. Reactivity: The oxo group enhances electrophilicity, making it a precursor for nucleophilic additions.

- Applications: Used in the synthesis of β-amino acids and protease inhibitors .

Piperidine-Based Analogs

O1-tert-butyl O3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate (CAS: 220182-15-0)

- Key Differences : Six-membered piperidine ring instead of pyrrolidine.

- Properties: Molecular Formula: C₁₃H₂₃NO₅ Molecular Weight: 273.32 g/mol PSA: ~76.1 Ų (similar to the pyrrolidine analog due to hydroxyl and esters).

- Applications : Used in kinase inhibitor synthesis and conformational studies .

| Property | Pyrrolidine (cis-4-OH) | Piperidine (4-OH) |

|---|---|---|

| Ring Size | 5-membered | 6-membered |

| Molecular Weight | 259.3 g/mol | 273.32 g/mol |

| Ring Strain | Higher | Lower |

| Stereochemistry | cis-4-OH | (3S,4R)-4-OH |

Heterocyclic Dicarboxylates with Varying Cores

O1-tert-butyl O3-ethyl 5-(methoxymethyl)pyrazole-1,3-dicarboxylate (CAS: 2940937-99-3)

- Key Differences : Pyrazole core (aromatic) vs. pyrrolidine (saturated).

- Properties :

- Molecular Formula : C₁₄H₂₃N₂O₅

- LogP : Higher (~1.8) due to methoxymethyl substituent.

- Applications : Intermediate in agrochemicals and metal-organic frameworks .

| Property | Pyrrolidine (cis-4-OH) | Pyrazole |

|---|---|---|

| Core Structure | Saturated | Aromatic |

| Electron Density | Lower | Higher (π-conjugated) |

| Reactivity | Prone to ring-opening | Stable under acidic conditions |

Amino-Substituted Derivatives

O1-tert-butyl O3-ethyl (3R,4S)-4-aminopyrrolidine-1,3-dicarboxylate (CAS: 895243-98-8)

- Key Differences: Amino group replaces the hydroxyl group at position 3.

- Properties :

- Molecular Formula : C₁₂H₂₂N₂O₄

- Molecular Weight : 258.31 g/mol

- Basicity : pKa ~9.5 (due to the amine).

- Applications : Precursor for peptidomimetics and antiviral agents .

| Property | 4-Hydroxy | 4-Amino |

|---|---|---|

| Functional Group | Hydroxyl | Amino |

| Hydrogen Bonding | Donor: 1; Acceptor: 5 | Donor: 2; Acceptor: 4 |

| Solubility | Moderate in water | Higher in acidic media |

Biological Activity

O1-tert-butyl O3-ethyl cis-4-hydroxypyrrolidine-1,3-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₁₂H₁₉NO₅

- Molecular Weight : 259.30 g/mol

- CAS Number : 849935-83-7

Structural Characteristics

The structure features a pyrrolidine ring with hydroxyl and carboxylate functional groups, which are critical for its biological activity. The presence of the tert-butyl and ethyl groups enhances lipophilicity, potentially improving membrane permeability.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Amino Acid Transporters : The compound may inhibit sodium-dependent neutral amino acid transporters like ASCT2 (SLC1A5), which play a role in amino acid homeostasis. Inhibition could lead to altered cellular metabolism and growth inhibition in certain cancer cells .

- Proline Metabolism : The compound's structure suggests potential interactions with proline metabolism pathways, possibly affecting conditions related to proline oxidase deficiency .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

- Cancer Treatment : By inhibiting amino acid transporters, it may have potential as an anti-cancer agent.

- Metabolic Disorders : Its influence on proline metabolism could be beneficial in treating metabolic disorders linked to proline dysregulation.

Case Studies and Experimental Data

Several studies have investigated the biological effects of derivatives similar to this compound:

In Vitro and In Vivo Studies

In vitro studies have shown that compounds with similar structures can lead to significant reductions in cell proliferation in various cancer cell lines by targeting metabolic pathways involved in amino acid transport. In vivo studies are needed to confirm these effects and determine the therapeutic window.

Q & A

Q. What role does the hydroxyl group play in solid-state interactions, and how can this be leveraged for co-crystal engineering?

- Answer : The cis-4-hydroxyl group forms hydrogen bonds with co-formers (e.g., carboxylic acids), enhancing crystallinity. Powder X-ray diffraction (PXRD) and thermal analysis (DSC) identify stable co-crystals, improving bioavailability in pharmaceutical applications .

Methodological Considerations

- Experimental Design : Link synthesis protocols to reaction mechanisms (e.g., SN2 for esterification) and validate via control experiments .

- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate reaction parameters (temperature, catalyst) with yield/purity .

- Theoretical Frameworks : Apply frontier molecular orbital theory to predict reactivity in functionalization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.